AICAR リボヌクレオチド
概要
説明
5-アミノイミダゾール-4-カルボキサミドリボヌクレオチドは、イノシン一リン酸の生成における中間体です。 これは、AMP依存性タンパク質キナーゼ活性を刺激する能力を持つアデノシン一リン酸のアナログです 。 この化合物は、糖尿病の治療や心臓虚血性損傷からの保護を含む、潜在的な治療的用途について研究されてきました .
科学的研究の応用
5-Aminoimidazole-4-carboxamide ribonucleotide has a wide range of scientific research applications. It is commonly used as an activator of AMP-dependent protein kinase in studies related to metabolism, hypoxia, exercise, nucleotide synthesis, and cancer . Additionally, it has been shown to modulate microRNA expression in embryonic stem cells, highlighting its potential in regenerative medicine and organ transplantation .
作用機序
この阻害は、心筋虚血の条件下で、アデノシン一リン酸からのアデノシンの生成を増加させ、ヌクレオチドの再合成速度を向上させます 。 心筋細胞では、アカデシンは5-アミノイミダゾール-4-カルボキサミドリボヌクレオチドにリン酸化され、ヌクレオチドのレベルを変更せずにAMP依存性タンパク質キナーゼを活性化します .
類似の化合物との比較
5-アミノイミダゾール-4-カルボキサミドリボヌクレオチドは、AMP依存性タンパク質キナーゼを活性化する能力とその潜在的な治療的用途においてユニークです。 類似の化合物には、イノシン一リン酸とニコチンアミドリボシドがあり、どちらもヌクレオチド代謝において役割を果たし、それぞれ異なる生物学的活性を持っています .
生化学分析
Biochemical Properties
AICA ribonucleotide plays a crucial role in biochemical reactions, particularly in the activation of AMP-dependent protein kinase. It interacts with various enzymes and proteins, including adenosine kinase and adenosine deaminase. These interactions enhance the rate of nucleotide re-synthesis and increase adenosine generation from adenosine monophosphate during myocardial ischemia . Additionally, AICA ribonucleotide can enter the de novo synthesis pathway for adenosine, inhibiting adenosine deaminase and causing an increase in ATP and adenosine levels .
Cellular Effects
AICA ribonucleotide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to maintain the pluripotency of mouse embryonic stem cells by modulating protein expression . In human aortic endothelial cells, AICA ribonucleotide stimulates AMP-dependent protein kinase activity and nitric oxide production, which are crucial for vascular function . The compound also affects metabolic pathways, hypoxia response, and nucleotide synthesis, highlighting its broad impact on cellular function .
Molecular Mechanism
At the molecular level, AICA ribonucleotide exerts its effects through several mechanisms. It acts as an analog of adenosine, entering cardiac cells to inhibit adenosine kinase and adenosine deaminase . This inhibition enhances nucleotide re-synthesis and increases adenosine generation from adenosine monophosphate during myocardial ischemia . AICA ribonucleotide also activates AMP-dependent protein kinase without altering nucleotide levels, promoting various metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AICA ribonucleotide can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, AICA ribonucleotide has been used to maintain the pluripotency of mouse embryonic stem cells over extended periods . Additionally, its impact on nucleotide synthesis and metabolic pathways can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of AICA ribonucleotide vary with different dosages in animal models. At lower doses, the compound can stimulate AMP-dependent protein kinase activity and enhance metabolic processes without adverse effects . Higher doses may lead to toxic or adverse effects, including disruptions in nucleotide synthesis and cellular metabolism . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.
Metabolic Pathways
AICA ribonucleotide is involved in several metabolic pathways, including the de novo synthesis of adenosine and the activation of AMP-dependent protein kinase . It interacts with enzymes such as adenosine kinase and adenosine deaminase, influencing metabolic flux and metabolite levels . The compound’s role in nucleotide synthesis and energy metabolism underscores its significance in cellular biochemistry .
Transport and Distribution
Within cells and tissues, AICA ribonucleotide is transported and distributed through various mechanisms. It can enter cardiac cells and other tissues, where it interacts with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
AICA ribonucleotide’s subcellular localization plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and proteins, as well as its impact on cellular processes .
準備方法
合成経路と反応条件: 5-アミノイミダゾール-4-カルボキサミドリボヌクレオチドの化学合成は、複数のステップを伴います。 信頼性の高い方法の1つは、大腸菌由来のアデニンホスホリボシルトランスフェラーゼを使用して、ヌクレオベースを糖部分に結合させ、その後、アセトバクター・ジョンソニーおよびメィオサーマス・ルバー由来のポリリン酸キナーゼを用いてリン酸化する方法が含まれます 。 この多酵素カスケードにより、高転換率で二リン酸化および三リン酸化誘導体を生成できます .
工業生産方法: 5-アミノイミダゾール-4-カルボキサミドリボヌクレオチドの工業生産は、通常、化学合成の複雑さとコストのために、大規模な酵素合成を伴います。 組換え酵素と最適化された反応条件の使用により、最終生成物の高収率と純度が保証されます .
化学反応の分析
反応の種類: 5-アミノイミダゾール-4-カルボキサミドリボヌクレオチドは、リン酸化、脱リン酸化、加水分解など、さまざまな化学反応を起こします。 これらの反応は、その生物学的活性と治療的用途にとって重要です .
一般的な試薬と条件: 5-アミノイミダゾール-4-カルボキサミドリボヌクレオチドの合成と修飾に使用される一般的な試薬には、ホスホリボシルピロリン酸、アデニンホスホリボシルトランスフェラーゼ、ポリリン酸キナーゼが含まれます 。 反応は通常、化合物の完全性を維持するために穏やかな条件下で行われます。
主な生成物: これらの反応から形成される主な生成物には、化合物の生物学的活性に不可欠な、二リン酸化および三リン酸化誘導体が含まれます .
科学研究への応用
5-アミノイミダゾール-4-カルボキサミドリボヌクレオチドは、幅広い科学研究の用途を持っています。 これは、代謝、低酸素症、運動、ヌクレオチド合成、癌に関連する研究において、AMP依存性タンパク質キナーゼの活性化剤として一般的に使用されます 。 さらに、それは胚性幹細胞におけるマイクロRNA発現を調節することが示されており、再生医療および臓器移植における可能性を示しています .
類似化合物との比較
5-Aminoimidazole-4-carboxamide ribonucleotide is unique in its ability to activate AMP-dependent protein kinase and its potential therapeutic applications. Similar compounds include inosine monophosphate and nicotinamide riboside, both of which play roles in nucleotide metabolism and have distinct biological activities .
特性
IUPAC Name |
[5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N4O8P/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTGFIUVDGNKRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N4O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863081 | |
Record name | 5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3031-94-5 | |
Record name | AICAR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AICAR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AICA ribonucleotide interact with its targets, and what are the downstream effects?
A1: AICA ribonucleotide (AICAR) primarily acts as an AMP-activated protein kinase (AMPK) activator. [] AICAR mimics the effects of AMP, a key cellular energy sensor, leading to the activation of AMPK. This activation triggers a cascade of downstream effects, including:
- Upregulation of catabolic pathways: AMPK activation stimulates pathways that generate ATP, such as glucose uptake and fatty acid oxidation. []
- Downregulation of anabolic pathways: AMPK activation inhibits energy-consuming processes like protein synthesis and fatty acid synthesis. []
- Modulation of gene expression: AICAR treatment has been shown to influence the expression of genes involved in pluripotency, differentiation, and epigenetic modification. [, ]
Q2: What are the structural characteristics of AICA ribonucleotide?
A2: The molecular formula of AICA ribonucleotide is C9H15N4O8P. It has a molecular weight of 338.21 g/mol. Unfortunately, the provided research excerpts do not include specific details regarding spectroscopic data for AICA ribonucleotide.
Q3: Which enzymes are inhibited by AICA ribonucleotide in the de novo purine nucleotide biosynthesis pathway?
A3: Research suggests that AICA ribonucleotide primarily inhibits 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), the second folate-dependent enzyme in de novo purine biosynthesis. [, ] Some studies also indicate potential inhibitory effects on glycinamide ribonucleotide formyltransferase (GARFTase), although this inhibition is often secondary to AICARFTase inhibition. [, ]
Q4: How does the structure of AICA ribonucleotide analogues impact their activity and selectivity?
A4: Modifications to the AICA ribonucleotide structure, particularly in the bridge region and side chain, significantly influence its activity, potency, and selectivity. [, , ] For instance:
- Bridge length: Analogues with 4-carbon bridges exhibit higher potency toward FRα-expressing cells compared to those with shorter or longer bridges. [, ]
- Side chain modifications: Introducing aromatic substituents, fluorine atoms, or altering the bridge region's amide conformation can affect FRα selectivity and enzyme inhibition profiles. [, , ]
Q5: What is the role of folate receptors in the cellular uptake of AICA ribonucleotide and its analogues?
A5: AICA ribonucleotide analogues can be designed to utilize specific folate transporters for cellular entry. Compounds like AGF127 and AGF50 demonstrate selectivity for folate receptor alpha (FRα) over the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). [, ] This selectivity is crucial for targeted therapy, as FRα is overexpressed in many cancers but has limited expression in normal tissues. [, ]
Q6: How does AICA ribonucleotide influence autophagy in retinal pigment epithelial (RPE) cells?
A6: Studies show that AICAR induces autophagy in ARPE-19 cells, promoting the clearance of protein aggregates. [, ] This effect is particularly relevant in the context of age-related macular degeneration (AMD), where impaired protein degradation in RPE cells plays a significant role. [, ] AICAR's ability to induce autophagy and promote the removal of protein aggregates suggests its potential as a therapeutic target for AMD.
Q7: Are there any biomarkers associated with AICA ribonucleotide's mechanism of action or potential efficacy?
A7: While the research excerpts do not directly identify specific biomarkers for AICA ribonucleotide, they highlight its influence on several cellular processes and pathways that could be explored for potential biomarkers:
- AMPK activation: Measuring AMPK phosphorylation status could serve as a marker for AICAR activity. []
- ZMP accumulation: The intracellular accumulation of ZMP, the product of AICARFTase, could indicate AICAR's inhibitory effect on de novo purine biosynthesis. [, ]
- Gene expression changes: Monitoring the expression of genes involved in pluripotency, differentiation, or epigenetic modification, as influenced by AICAR, could provide insights into its effects on cellular function. [, ]
Q8: What are the potential applications of AICA ribonucleotide in cancer treatment?
A8: The research highlights several potential applications of AICA ribonucleotide and its analogues in cancer treatment:
- Targeting FRα-overexpressing tumors: Analogues selective for FRα could deliver therapeutic payloads specifically to cancer cells, minimizing off-target effects. [, ]
- Inhibiting de novo purine biosynthesis: Blocking AICARFTase and potentially GARFTase could disrupt purine nucleotide production, essential for cancer cell growth and proliferation. [, , ]
- Synergistic effects with existing therapies: AICAR's influence on AMPK and other signaling pathways might enhance the efficacy of existing cancer treatments. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。